3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile 3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1021029-91-3
VCID: VC7869249
InChI: InChI=1S/C14H11ClN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,17-18H,9H2
SMILES: C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C#N
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.7 g/mol

3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile

CAS No.: 1021029-91-3

Cat. No.: VC7869249

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile - 1021029-91-3

Specification

CAS No. 1021029-91-3
Molecular Formula C14H11ClN2O
Molecular Weight 258.7 g/mol
IUPAC Name 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzonitrile
Standard InChI InChI=1S/C14H11ClN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,17-18H,9H2
Standard InChI Key ZJCASGSBHJAIBA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C#N
Canonical SMILES C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C#N

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile consists of a benzonitrile backbone substituted at the 3-position with an amino group linked to a 5-chloro-2-hydroxybenzyl moiety. This arrangement creates a conjugated system with intramolecular hydrogen bonding between the phenolic hydroxyl and adjacent nitrile groups, potentially stabilizing the molecule in planar configurations .

Key structural attributes include:

  • Aromatic nitrile group: The electron-withdrawing cyano group at the benzonitrile position influences electronic distribution, enhancing electrophilic substitution reactivity.

  • Chlorine and hydroxyl substituents: The 5-chloro-2-hydroxybenzyl group introduces steric and electronic effects, with chlorine increasing lipophilicity and the hydroxyl enabling hydrogen bonding .

Physicochemical Parameters

While experimental data for 3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile are unavailable, analogs provide predictive benchmarks:

PropertyAnalogous Compound (Reference)Estimated Value for Target Compound
Molecular Weight3-Amino-5-chloro-2-hydroxybenzonitrile 168.58 g/mol → ~260–280 g/mol
Density5-Amino-2-chlorobenzonitrile 1.3 g/cm³ → 1.2–1.4 g/cm³
Boiling Point5-Amino-2-chlorobenzonitrile 339°C → 320–350°C
LogP (Lipophilicity)LX009 derivative 2.1 → 2.5–3.0

These estimates align with trends observed in chloro-hydroxy aromatic nitriles, where halogenation increases molecular weight and boiling points while hydroxyl groups reduce volatility .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Benzonitrile core: Likely derived from cyanation of a halogenated benzene precursor.

  • 5-Chloro-2-hydroxybenzylamine: Introduced via nucleophilic substitution or reductive amination.

A plausible route involves coupling 3-aminobenzonitrile with 5-chloro-2-hydroxybenzyl chloride under basic conditions, though alternative pathways merit exploration .

Stepwise Synthesis Optimization

Patent CN110885291B outlines a relevant protocol for analogous benzylamine synthesis :

  • Difluoromethylation:

    • Substrate: 3-chloro-5-hydroxybenzonitrile

    • Reagents: Sodium difluorochloroacetate, Cs₂CO₃

    • Conditions: 100°C, N₂ atmosphere, 5 hours

    • Yield: 93% for difluoromethoxy intermediate

  • Nitrile Reduction:

    • Reagent: Borane-dimethylsulfide complex

    • Solvent: Anhydrous THF

    • Conditions: 65°C, 18 hours

    • Yield: 91% for benzylamine product

Adapting this methodology, 3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile could be synthesized via:

  • Coupling Reaction: 3-Aminobenzonitrile + 5-chloro-2-hydroxybenzyl bromide

  • Catalysis: Pd-mediated Buchwald-Hartwig amination

  • Purification: Column chromatography (hexane:ethyl acetate gradient)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR signals (based on and ):

δ (ppm)MultiplicityIntegrationAssignment
7.8–7.5m1HBenzonitrile H-4
7.3s1HChlorobenzene H-6
6.9d, J=8.5 Hz1HHydroxybenzyl H-3
4.1s2HBenzylamine -CH₂-
3.8br s1H-NH- (exchangeable)
2.7s1H-OH (exchangeable)

¹³C NMR would reveal distinct signals for the nitrile carbon (~115 ppm) and aromatic carbons adjacent to electronegative groups (125–150 ppm) .

Mass Spectrometry

Predicted fragmentation pattern:

  • Molecular ion: m/z 277 (C₁₄H₁₀ClN₂O⁺)

  • Base peak: m/z 154 (C₇H₅ClN⁺ from benzylamine cleavage)

  • Key fragments: m/z 91 (tropylium ion), 63 (CN⁺)

Industrial and Materials Science Applications

Coordination Chemistry

The compound’s amine and hydroxyl groups enable metal chelation. Potential complexes:

  • Cu(II): Square planar geometry, catalytic oxidation applications

  • Fe(III): Fenton-like reactivity for organic pollutant degradation

Polymer Additives

Nitrile-containing aromatics improve thermal stability in polyamides. At 1–5 wt% loading, derivatives increase decomposition temperatures by 40–60°C .

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